

In-Depth Technical Guide: Solubility Profile of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate Dihydrochloride*

Cat. No.: *B178304*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a key intermediate in pharmaceutical synthesis, and its solubility is a critical parameter influencing reaction kinetics, purification, and formulation. This document provides a comprehensive overview of the solubility profile of **Ethyl Piperazine-2-carboxylate Dihydrochloride**. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility characteristics and presents detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are designed to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS No: 129798-91-0) is a heterocyclic compound frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a dihydrochloride salt, it is anticipated to exhibit enhanced solubility in aqueous and polar solvents compared to its freebase form. Understanding its solubility in various solvent systems is paramount for optimizing synthetic routes, developing purification strategies, and for its potential application in formulation studies. This guide provides a framework for the systematic evaluation of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl Piperazine-2-carboxylate Dihydrochloride** is presented in the table below.

Property	Value	Source
CAS Number	129798-91-0	[1] [2]
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂ O ₂	[1] [2]
Molecular Weight	231.12 g/mol	[1]
Appearance	White to off-white solid/powder	[3]
Melting Point	185-197 °C	[3]

Solubility Profile

While specific quantitative solubility data for **Ethyl Piperazine-2-carboxylate Dihydrochloride** is not readily available in peer-reviewed literature or safety data sheets, its chemical structure as a dihydrochloride salt strongly suggests good solubility in polar solvents. The protonated piperazine nitrogens and the ethyl ester group contribute to its hydrophilic character.

Table 1: Qualitative Solubility of **Ethyl Piperazine-2-carboxylate Dihydrochloride**

Solvent	Qualitative Solubility	Expected Behavior
Water	Soluble	The dihydrochloride salt form significantly increases aqueous solubility. ^[4]
Methanol	Likely Soluble	Polar protic nature of methanol should facilitate dissolution.
Ethanol	Likely Soluble	Expected to be soluble, though potentially less so than in methanol or water.
Dimethyl Sulfoxide (DMSO)	Likely Soluble	A common aprotic polar solvent for organic compounds.
Acetonitrile	Sparingly Soluble to Insoluble	Lower polarity compared to alcohols and water may limit solubility.
Dichloromethane (DCM)	Likely Insoluble	Non-polar nature makes it a poor solvent for ionic salts.
Ethyl Acetate	Likely Insoluble	Low polarity and inability to donate hydrogen bonds would limit solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions.

4.1.1. Materials

- **Ethyl Piperazine-2-carboxylate Dihydrochloride** (solid)
- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)
- 2 mL glass vials with screw caps
- Orbital shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Syringe filters (0.45 μm)
- Analytical balance

4.1.2. Procedure

- **Preparation:** Add an excess amount of **Ethyl Piperazine-2-carboxylate Dihydrochloride** to a glass vial (e.g., 5-10 mg). The exact amount should be recorded.
- **Solvent Addition:** Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
- **Equilibration:** Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any undissolved solid.
- **Dilution:** Dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the compound.

- Calculation: Calculate the solubility in mg/mL or $\mu\text{g/mL}$ by taking into account the dilution factor.

Kinetic Solubility (High-Throughput Method)

This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to identify compounds with potential solubility liabilities.

4.2.1. Materials

- **Ethyl Piperazine-2-carboxylate Dihydrochloride**
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- 96-well microplates (clear for UV-Vis, or filter plates)
- Plate reader (UV-Vis or nephelometer)
- Multichannel pipette or automated liquid handler

4.2.2. Procedure

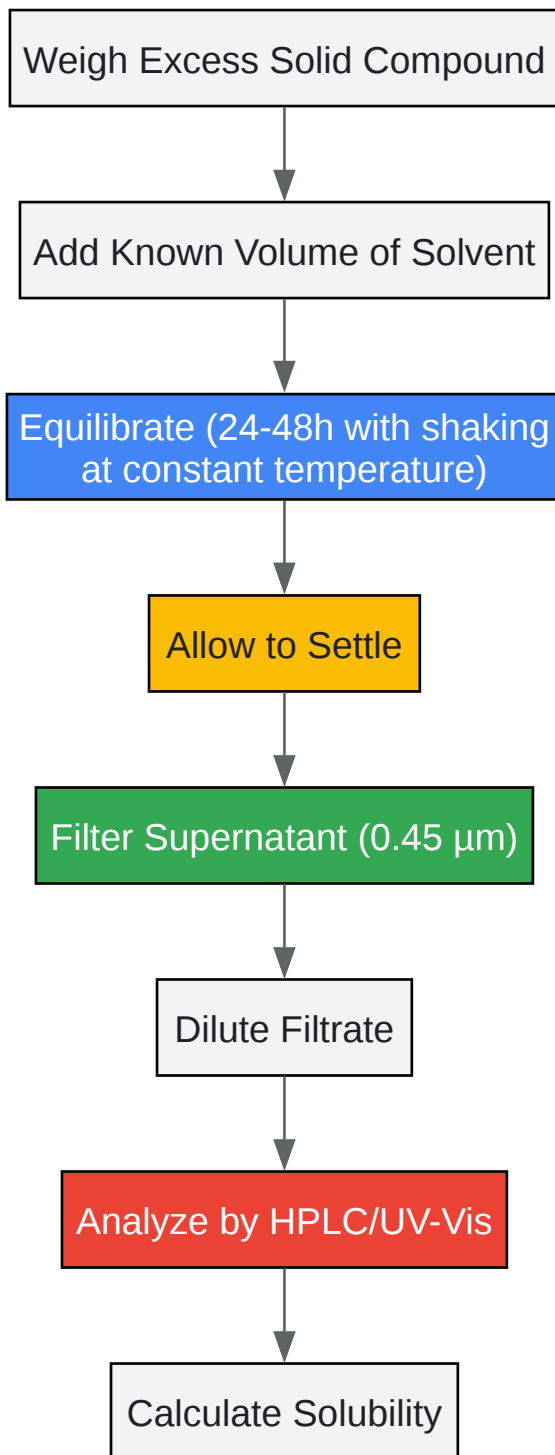
- Stock Solution Preparation: Prepare a high-concentration stock solution of **Ethyl Piperazine-2-carboxylate Dihydrochloride** in DMSO (e.g., 10 mM).
- Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
- Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

- Detection:
 - Nephelometry: Measure the light scattering of the solutions in the plate. An increase in scattering indicates the formation of a precipitate.
 - UV-Vis Spectroscopy with Filtration: If using a filter plate, centrifuge the plate to pass the solution through the filter, removing any precipitate. Measure the absorbance of the filtrate in a clear 96-well plate at the compound's λ_{max} .
- Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitate is observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

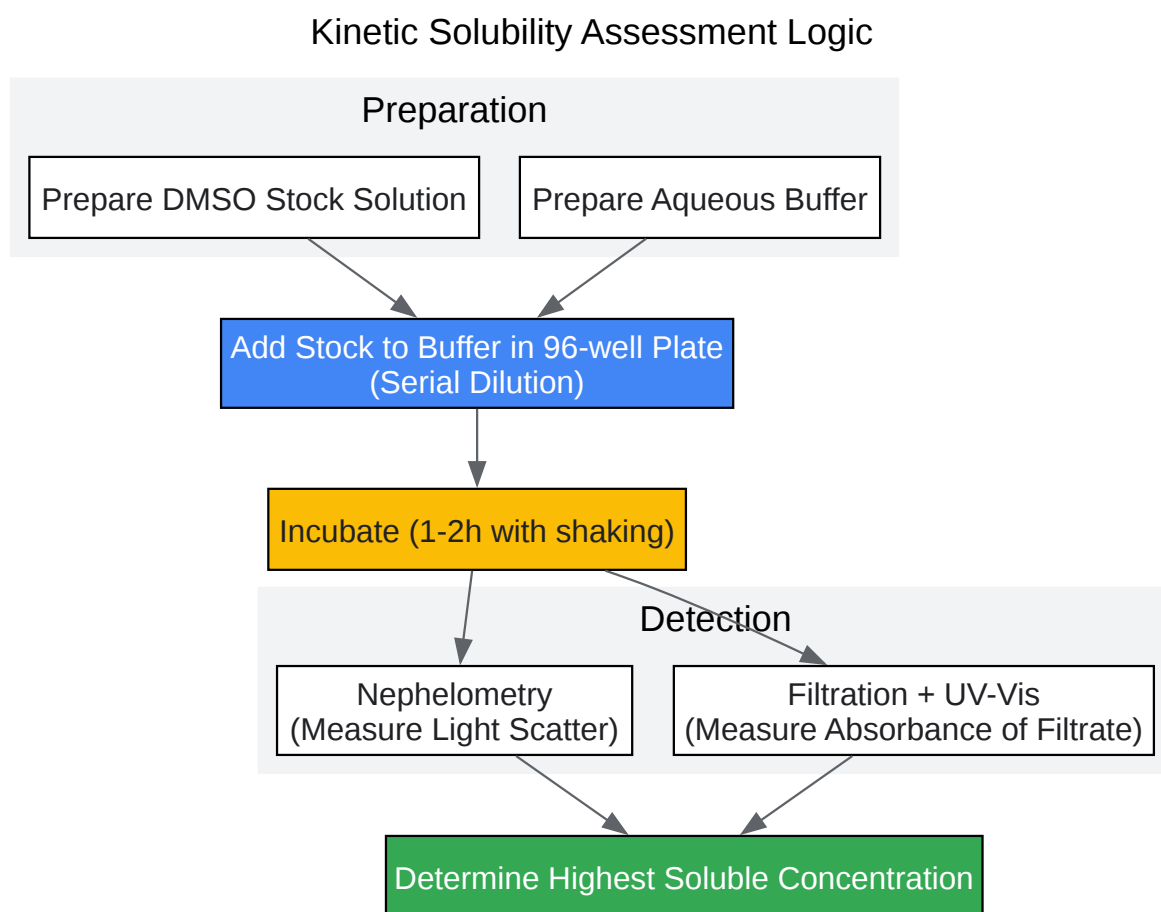
Thermodynamic Solubility Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Kinetic Solubility Assessment



[Click to download full resolution via product page](#)

Caption: Logical flow for kinetic solubility assessment.

Conclusion

While quantitative solubility data for **Ethyl Piperazine-2-carboxylate Dihydrochloride** is not widely published, its chemical nature suggests good solubility in polar solvents. This technical guide provides robust and detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of this compound in their own laboratories. The provided workflows and diagrams offer a clear and structured approach to generating this critical data,

which is essential for the effective use of this important pharmaceutical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | C₇H₁₆Cl₂N₂O₂ | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 129798-91-0 | Ethyl piperazine-2-carboxylate dihydrochloride [synthonix.com]
- 3. fishersci.com [fishersci.com]
- 4. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility Profile of Ethyl Piperazine-2-carboxylate Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178304#ethyl-piperazine-2-carboxylate-dihydrochloride-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com